NTRC 0066-0

Description

Propriétés

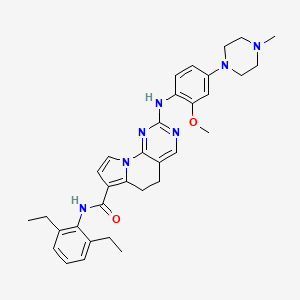

IUPAC Name |

N-(2,6-diethylphenyl)-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N7O2/c1-5-22-8-7-9-23(6-2)30(22)36-32(41)26-14-15-40-28(26)13-10-24-21-34-33(37-31(24)40)35-27-12-11-25(20-29(27)42-4)39-18-16-38(3)17-19-39/h7-9,11-12,14-15,20-21H,5-6,10,13,16-19H2,1-4H3,(H,36,41)(H,34,35,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEIUFJVGHMGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=C3CCC4=CN=C(N=C4N3C=C2)NC5=C(C=C(C=C5)N6CCN(CC6)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NTRC 0066-0

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NTRC 0066-0 is a highly potent and selective, orally available small-molecule inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1). TTK is a critical dual-specificity kinase that serves as a master regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. By inhibiting TTK, this compound forces cells to exit mitosis prematurely, leading to severe chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and cell death. This mechanism of action makes it a promising therapeutic agent for various malignancies, particularly those characterized by high mitotic rates, aneuploidy, and specific genetic backgrounds, such as mutations in the CTNNB1 gene. Preclinical studies have demonstrated its potent anti-proliferative activity across a wide range of cancer cell lines and significant anti-tumor efficacy in in vivo models, both as a monotherapy and in combination with standard chemotherapeutic agents.

Core Mechanism of Action: TTK Inhibition

The primary molecular target of this compound is the TTK protein kinase.[1][2] TTK plays an indispensable role in the Spindle Assembly Checkpoint (SAC), a signaling pathway that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[1]

Key Functions of TTK in the SAC:

-

Kinetochore Localization: In early mitosis, TTK is recruited to unattached kinetochores (the protein structures on chromosomes where spindle fibers attach).

-

SAC Activation: Activated TTK at the kinetochores initiates a signaling cascade, leading to the formation of the Mitotic Checkpoint Complex (MCC).

-

Anaphase Inhibition: The MCC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of key proteins required to maintain mitotic arrest.

This compound selectively binds to and inhibits the kinase activity of TTK.[3] This inhibition prevents the phosphorylation of TTK substrates, effectively abrogating the SAC signaling cascade.[4] Consequently, cells with unaligned chromosomes are unable to maintain a mitotic arrest. They prematurely exit mitosis, leading to massive chromosome missegregation and the formation of aneuploid daughter cells.[1][4] This severe genomic instability triggers a form of programmed cell death known as mitotic catastrophe.[1][5]

Molecular Binding and Selectivity

This compound is distinguished by its unique binding mode and kinetic properties.

-

High Potency: It inhibits the TTK enzyme with subnanomolar potency.[3][6]

-

Binding Mode: X-ray crystallography has shown that this compound and its analogs induce a significant conformational shift in the glycine-rich loop of the TTK kinase domain.[6] This binding involves a "lysine trap" with the catalytic lysine at position 553, which disrupts the enzyme's catalytic machinery and locks it in an inactive state.[7]

-

Long Target Residence Time: Surface plasmon resonance experiments have demonstrated that this compound exhibits slow dissociation kinetics from the TTK enzyme, resulting in a prolonged target residence time.[6][7] This extended duration of target engagement is strongly correlated with its potent cellular activity.[7][8]

-

Exquisite Selectivity: When profiled against a broad panel of kinases, this compound was found to be exceptionally selective for TTK. At a concentration 100 times its TTK IC50, it inhibited only TTK by more than 90% in a panel of 276 kinases, placing it among the top 8% of most selective kinase inhibitors known.[6][7]

Quantitative Data Summary

The preclinical data for this compound highlights its potent and selective activity.

| Parameter | Value | Reference(s) |

| Target | Threonine Tyrosine Kinase (TTK/Mps1) | [1][2][3] |

| Enzyme IC50 | 0.9 nM | [3] |

| Cell Proliferation IC50 | 11 - 290 nM (in a diverse panel) | [7] |

| 20 - 40 nM (in GBM cell lines) | [9] | |

| Kinase Selectivity | >200-fold selective over 276 kinases | [6] |

| In Vivo Efficacy (Oral) | 20 mg/kg in mouse xenograft models | [6] |

Experimental Protocols and Methodologies

The mechanism of this compound was elucidated through a series of standard and advanced preclinical experiments.

5.1 Kinase Enzyme Assays

-

Purpose: To determine the direct inhibitory activity and potency (IC50) of this compound against the isolated TTK enzyme.

-

Methodology: These assays typically involve incubating the recombinant TTK kinase domain with a specific substrate and ATP. The inhibitory effect of varying concentrations of this compound on the phosphorylation of the substrate is measured, often using radiometric or fluorescence-based detection methods.

5.2 Cell Proliferation Assays

-

Purpose: To measure the anti-proliferative (cytostatic/cytotoxic) effects of the compound on various cancer cell lines.

-

Methodology: Cancer cell lines are seeded in multi-well plates and incubated with a range of this compound concentrations for an extended period (e.g., 5 days).[7] Cell viability is then assessed using reagents like resazurin or by quantifying cellular ATP levels. The results are used to calculate IC50 values for each cell line.

5.3 Target Engagement and Residence Time

-

Purpose: To characterize the binding kinetics (association and dissociation rates) of this compound to its target.

-

Methodology: Surface Plasmon Resonance (SPR), using instruments like the Biacore T200, was employed.[6] In this method, the TTK protein is immobilized on a sensor chip, and the binding of this compound is measured in real-time by detecting changes in the refractive index at the surface. This allows for the precise calculation of on-rates, off-rates, and target residence time.[6]

5.4 In Vivo Xenograft Models

-

Purpose: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology: Human cancer cell lines (e.g., MDA-MB-231 for TNBC, A427 for lung cancer) are implanted into immunocompromised mice.[7][10] Once tumors are established, mice are treated with this compound (e.g., via oral gavage) or a vehicle control.[4][6] Tumor volume and mouse body weight are monitored over time to assess efficacy and toxicity.[10]

Combination Therapy and Predictive Biomarkers

6.1 Synergy with Microtubule-Targeting Agents Preclinical studies in a triple-negative breast cancer (TNBC) mouse model showed that combining this compound with the microtubule-targeting agent docetaxel led to a synergistic effect.[1][4] This combination resulted in extended tumor remission and doubled mouse survival compared to either agent alone, without increasing toxicity.[1][4] The proposed mechanism is that TTK inhibition prevents cells from arresting in mitosis in response to docetaxel-induced spindle damage, forcing them into a catastrophic exit from mitosis.

6.2 CTNNB1 Mutation as a Sensitivity Biomarker A key finding from profiling this compound against a panel of genetically characterized cell lines was the identification of a potential predictive biomarker. Cancer cell lines harboring activating mutations in the CTNNB1 gene, which encodes β-catenin, were found to be up to five times more sensitive to TTK inhibitors.[10][11]

-

Mechanism: While TTK inhibitors do not directly interfere with the Wnt/β-catenin signaling pathway, the mutant status appears to create a synthetic lethal interaction with TTK inhibition.[10][11]

-

Clinical Relevance: This finding suggests that patients with tumors harboring CTNNB1 mutations (e.g., certain endometrial and hepatocellular carcinomas) may be more likely to respond to therapy with this compound.[10] In a xenograft model of a CTNNB1-mutant cell line, this compound completely inhibited tumor growth.[10][12]

Conclusion

This compound is a potent and highly selective TTK inhibitor that functions by disrupting the Spindle Assembly Checkpoint. Its mechanism of action—forcing cells with mitotic errors into a premature and lethal exit from mitosis—is well-supported by extensive preclinical data. Key features, including its long target residence time and potent in vivo activity, underscore its therapeutic potential. Furthermore, the synergistic activity with taxanes and the identification of CTNNB1 mutations as a predictive biomarker provide a clear strategy for its clinical development in targeted patient populations.

References

- 1. scientificarchives.com [scientificarchives.com]

- 2. NTRC-0066-0 | CellMinerCDB | NCI Genomics and Pharmacology Facility [discover.nci.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of the spindle assembly checkpoint kinase TTK enhances the efficacy of docetaxel in a triple-negative breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scientificarchives.com [scientificarchives.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. crossfire-oncology.com [crossfire-oncology.com]

- 8. Kinase Inhibitor Discovery - Discovery On Target [discoveryontarget.com]

- 9. biorxiv.org [biorxiv.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. What are the new molecules for CTNNB1 inhibitors? [synapse.patsnap.com]

- 12. Tumor-intrinsic signaling pathways: key roles in the regulation of the immunosuppressive tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

NTRC 0066-0: A Selective TTK Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Threonine tyrosine kinase (TTK), also known as monopolar spindle 1 (Mps1), is a dual-specificity kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures proper chromosome segregation during mitosis.[1] Dysregulation of the SAC can lead to aneuploidy, a hallmark of many cancers, making TTK an attractive therapeutic target. NTRC 0066-0 is a potent and selective small molecule inhibitor of TTK that has demonstrated significant anti-proliferative activity in a wide range of cancer cell lines and in vivo tumor models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, in vivo efficacy, and detailed experimental protocols.

Core Principles: Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of TTK. This inhibition disrupts the spindle assembly checkpoint, leading to premature exit from mitosis, chromosome missegregation, and ultimately, cell death in rapidly dividing cancer cells.[2][3] The high selectivity of this compound for TTK over other kinases minimizes off-target effects, suggesting a favorable therapeutic window.

Signaling Pathway

The TTK signaling pathway is central to the proper functioning of the spindle assembly checkpoint. The following diagram illustrates the key components and interactions within this pathway and indicates the point of inhibition by this compound.

Caption: TTK Signaling in the Spindle Assembly Checkpoint.

Quantitative Data

Biochemical Activity and Selectivity

This compound is a sub-nanomolar inhibitor of TTK with an IC50 of 0.9 nM.[3][4][5] Importantly, it exhibits high selectivity for TTK over a broad panel of other kinases. This selectivity is crucial for minimizing off-target toxicities.

| Kinase | IC50 (nM) | Selectivity vs. TTK |

| TTK | 0.9 | - |

| Other Kinases (276 panel) | >200-fold selectivity | >200 |

Table 1: Kinase Inhibitory Profile of this compound.[6]

Cellular Activity

This compound demonstrates potent anti-proliferative activity across a diverse range of human cancer cell lines. The IC50 values are generally in the low nanomolar range, highlighting its broad applicability in different cancer types.

| Cell Line | Cancer Type | IC50 (nM) (3-day assay) | IC50 (nM) (5-day assay) |

| HCT 116 | Colon Carcinoma | 37[4] | - |

| LoVo | Colorectal Adenocarcinoma | 40[4] | - |

| A-172 | Glioblastoma | 51[4] | - |

| DoTc2 4520 | Cervix Carcinoma | 117[4] | - |

| MG-63 | Osteosarcoma | 135[4] | - |

| OVCAR-3 | Ovary Adenocarcinoma | 872[4] | - |

| Various Cancer Cell Lines | Diverse | - | 11 - 290[3][5] |

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines.

In Vivo Efficacy and Pharmacokinetics

This compound has demonstrated significant single-agent efficacy in preclinical xenograft models. Oral administration of this compound resulted in substantial tumor growth inhibition in various cancer models.

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition |

| MDA-MB-231 | Triple-Negative Breast Cancer | 50 mg/kg, p.o., q.d. | 68% |

| A427 | Lung Carcinoma (CTNNB1 mutant) | 20 mg/kg, p.o., q.o.d. | 90%[7] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 20 mg/kg, p.o., q.o.d. | 70%[7] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models.

Pharmacokinetic studies in rats have shown that this compound possesses favorable oral bioavailability.

| Parameter | Value |

| Oral Bioavailability (F) in rats | 65% |

Table 4: Pharmacokinetic Properties of this compound.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Assay)

The inhibitory activity of this compound against TTK can be determined using a luminescent-based ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction.

Caption: ADP-Glo™ Kinase Assay Workflow.

Detailed Protocol:

-

Kinase Reaction: In a 96-well plate, combine the TTK enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and varying concentrations of this compound in a kinase reaction buffer. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. Incubate at room temperature for 30 minutes.

-

Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and is used to determine the kinase activity and the IC50 of the inhibitor.[6][8][9][10][11]

Cell Viability Assay (MTT Assay)

The anti-proliferative effect of this compound on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of viable cells.

Caption: MTT Cell Viability Assay Workflow.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2][12][13][14]

In Vivo Xenograft Study

The anti-tumor efficacy of this compound in vivo can be evaluated using a mouse xenograft model.

Caption: In Vivo Xenograft Study Workflow.

Detailed Protocol:

-

Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[15][16][17][18]

Conclusion

This compound is a highly potent and selective TTK inhibitor with promising anti-cancer activity. Its well-defined mechanism of action, broad cellular activity, and in vivo efficacy make it a valuable tool for cancer research and a potential candidate for clinical development. This technical guide provides a comprehensive resource for scientists and researchers interested in exploring the therapeutic potential of targeting the spindle assembly checkpoint with this compound.

References

- 1. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. promega.com [promega.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ulab360.com [ulab360.com]

- 9. ulab360.com [ulab360.com]

- 10. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 11. eastport.cz [eastport.cz]

- 12. broadpharm.com [broadpharm.com]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 16. altogenlabs.com [altogenlabs.com]

- 17. Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

The Role of NTRC 0066-0 in the Spindle Assembly Checkpoint: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Its proper function is paramount to genomic stability, and its deregulation is a hallmark of many cancers. The protein kinase TTK, also known as monopolar spindle 1 (Mps1), is a central component of the SAC.[1][2] Overexpression of TTK is common in various aggressive cancers, including triple-negative breast cancer (TNBC), making it a compelling target for anti-cancer therapy.[3][4] NTRC 0066-0 is a potent and highly selective small-molecule inhibitor of TTK kinase.[4][5] This technical guide provides an in-depth overview of the role of this compound in the context of the spindle assembly checkpoint, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways.

The Spindle Assembly Checkpoint (SAC) and the Role of TTK/Mps1

The SAC is a complex signaling pathway that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[1][2] This checkpoint ensures that each daughter cell receives a complete and accurate set of chromosomes. The kinetochore, a protein complex assembled on the centromere of each chromosome, acts as the signaling hub for the SAC.[6]

TTK/Mps1 is a dual-specificity protein kinase that plays a pivotal role at the apex of the SAC signaling cascade.[2][7] Its kinase activity is essential for the recruitment of other key SAC proteins, such as Mad1 and Mad2, to unattached kinetochores. This recruitment initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, thereby preventing the degradation of securin and cyclin B.[7] This inhibition maintains the cohesion of sister chromatids and the mitotic state, providing time for error correction. Once all chromosomes are correctly bi-oriented on the mitotic spindle, TTK/Mps1 is no longer localized at the kinetochores, the SAC is silenced, and the cell proceeds to anaphase.[8]

This compound: A Potent and Selective TTK Inhibitor

This compound is a small-molecule inhibitor that demonstrates sub-nanomolar potency against TTK kinase.[5] It is characterized by its high selectivity and a long target residence time, which is strongly correlated with its cellular activity.[9][10] By competitively binding to the ATP-binding pocket of TTK, this compound effectively inhibits its kinase activity.[10] This inhibition prevents the phosphorylation of TTK substrates, leading to a failure in the recruitment of downstream SAC components to unattached kinetochores.[4] Consequently, the SAC is not activated, even in the presence of mitotic spindle poisons, leading to premature anaphase entry, severe chromosome missegregation, and ultimately, apoptosis in cancer cells.[4][9]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of TTK/Mps1.[4] This leads to a cascade of downstream effects that ultimately undermine the integrity of the spindle assembly checkpoint. The inhibition of TTK by this compound results in:

-

Abrogation of the Spindle Assembly Checkpoint: Cells treated with this compound are unable to arrest in mitosis in response to spindle damage, leading to a premature exit from mitosis.[11]

-

Chromosome Missegregation: The failure to properly segregate chromosomes results in aneuploidy, a state of having an abnormal number of chromosomes.[4]

-

Induction of Apoptosis: The accumulation of genomic instability and mitotic errors triggers programmed cell death in cancer cells.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Reference |

| TTK IC50 | 0.9 nM | [5] |

| Aurora B Affinity (KD) | 907 nM | [12] |

| Selectivity (Aurora B vs. TTK) | ~1000-fold | [12] |

| Kinase Selectivity | >90% inhibition of TTK only out of 276 kinases at 100 nM | [9] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (5-day incubation) | Reference |

| Various | Diverse tumor origins | 11 - 290 nM | [5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but potent inhibition shown | [4] |

| A427 | Lung Carcinoma (CTNNB1 mutant) | Highly sensitive (qualitative) | [13] |

| GBM Cell Lines | Glioblastoma | 20 - 40 nM |

Table 3: In Vivo Efficacy of this compound

| Xenograft Model | Treatment | Outcome | Reference |

| MDA-MB-231 (TNBC) | 20 mg/kg, oral, single agent | 61% tumor growth reduction | [13] |

| A427 (Lung, CTNNB1 mutant) | Not specified | 90% tumor growth reduction | [13] |

| TNBC Mouse Model | Combination with docetaxel | Doubling of mouse survival and extended tumor remission | [4] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound.

In Vitro TTK/Mps1 Kinase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified TTK kinase.

-

Principle: A common method is a fluorescence-based assay or a radiometric assay. For instance, an ADP-Glo™ Kinase Assay can be used, which measures the amount of ADP produced during the kinase reaction.

-

Materials: Recombinant human TTK/Mps1 enzyme, a suitable substrate (e.g., Myelin Basic Protein - MBP), ATP, kinase assay buffer, this compound at various concentrations, and a detection reagent (e.g., ADP-Glo™).

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, substrate, and ATP.

-

Add varying concentrations of this compound to the wells of a microplate.

-

Initiate the kinase reaction by adding the TTK/Mps1 enzyme.

-

Incubate the plate at 30°C for a defined period (e.g., 45 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Cell Proliferation/Viability Assay

This assay determines the effect of this compound on the growth and viability of cancer cell lines.

-

Principle: Assays like the MTT or MTS assay measure the metabolic activity of viable cells, which is proportional to the cell number.

-

Materials: Cancer cell lines, cell culture medium, 96-well plates, this compound at various concentrations, and MTT or MTS reagent.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the cells for a specified period (e.g., 3-5 days).

-

Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

-

If using MTT, add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%.

-

Immunofluorescence for Spindle Assembly Checkpoint Proteins

This technique is used to visualize the localization of SAC proteins within the cell following treatment with this compound.

-

Principle: Specific primary antibodies are used to detect the protein of interest (e.g., Mad2), and fluorescently labeled secondary antibodies are used for visualization by microscopy.

-

Materials: Cells grown on coverslips, this compound, fixative (e.g., paraformaldehyde), permeabilization buffer (e.g., Triton X-100 in PBS), blocking solution (e.g., BSA in PBS), primary antibody against a SAC protein, and a fluorescently labeled secondary antibody.

-

Procedure:

-

Treat cells with this compound and a mitotic spindle poison (e.g., nocodazole) to induce mitotic arrest.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cell membranes with Triton X-100.

-

Block non-specific antibody binding with a blocking solution.

-

Incubate with the primary antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing a DNA stain (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.

-

Materials: Immunocompromised mice (e.g., nude mice), human cancer cell line (e.g., MDA-MB-231), cell culture medium, Matrigel (optional), this compound formulation for oral administration, and calipers for tumor measurement.

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into control and treatment groups.

-

Administer this compound (e.g., by oral gavage) to the treatment group according to a defined schedule and dose.

-

Measure the tumor volume regularly using calipers.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis.

-

Visualizations

The following diagrams illustrate key concepts related to the role of this compound in the spindle assembly checkpoint.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Breast cancer xenograft model [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identifying fates of cancer cells exposed to mitotic inhibitors by quantitative phase imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. broadpharm.com [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. protocols.io [protocols.io]

- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

An In-Depth Technical Guide to NTRC 0066-0-Induced Chromosome Missegregation

For Researchers, Scientists, and Drug Development Professionals

Abstract

NTRC 0066-0 is a potent and highly selective small-molecule inhibitor of Threonine Tyrosine Kinase (TTK), a critical regulator of the spindle assembly checkpoint (SAC).[1][2] Inhibition of TTK by this compound leads to a premature exit from mitosis, resulting in severe chromosome missegregation and subsequent cell death in cancer cells.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its anti-tumor activity.

Introduction

The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism that ensures each sister chromatid is correctly attached to the mitotic spindle before the onset of anaphase.[5][6] Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a key kinase that plays a central role in the activation of the SAC.[7] Overexpression of TTK is a common feature in a variety of human cancers, including triple-negative breast cancer (TNBC), and is often associated with aneuploidy and poor prognosis.[8]

This compound is a novel, orally bioavailable TTK inhibitor that has demonstrated significant anti-proliferative activity across a broad range of cancer cell lines and in preclinical tumor models.[2][3][9] Its mechanism of action, the induction of chromosome missegregation, makes it a promising therapeutic agent for cancers characterized by chromosomal instability.

Mechanism of Action: Disruption of the Spindle Assembly Checkpoint

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of TTK.[2] In a normal cell cycle, unattached kinetochores recruit and activate TTK, which in turn initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC sequesters and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of securin and cyclin B1 and delaying the onset of anaphase. This provides time for the cell to correct any erroneous microtubule-kinetochore attachments.

By inhibiting TTK, this compound prevents the phosphorylation of its downstream targets, disrupting the formation of the MCC.[3] This leads to a premature activation of the APC/C, an untimely degradation of securin and cyclin B1, and a subsequent early entry into anaphase, even in the presence of unaligned chromosomes. This override of the SAC results in catastrophic chromosome missegregation, leading to aneuploidy and, ultimately, cell death.[8]

Quantitative Data

In Vitro Potency and Anti-Proliferative Activity

This compound is a highly potent inhibitor of TTK with a reported IC50 of 0.9 nM in enzymatic assays.[2] Its anti-proliferative effects have been evaluated across a wide range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time |

| MOLT4 | Acute Lymphoblastic Leukemia | 30 | 5 days |

| HCT 116 | Colon Carcinoma | 37 | 3 days |

| LoVo | Colorectal Adenocarcinoma | 40 | 3 days |

| A-172 | Glioblastoma | 51 | 3 days |

| DoTc2 4520 | Cervix Carcinoma | 117 | 3 days |

| MG-63 | Osteosarcoma | 135 | 3 days |

| OVCAR-3 | Ovary Adenocarcinoma | 872 | 3 days |

| A427 | Lung Carcinoma | - | - |

| LS 174T | Colorectal Adenocarcinoma | - | - |

| SW48 | Colorectal Adenocarcinoma | - | - |

| MDA-MB-231 | Triple-Negative Breast Cancer | - | - |

A range of IC50 values from 11 to 290 nM after a 5-day incubation has also been reported for a diverse panel of cancer cell lines.[2] A study on glioblastoma cell lines reported IC50 values between 20 nM and 40 nM.[10]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound has been demonstrated in mouse xenograft models.

| Cell Line Xenograft | Cancer Type | Treatment | Tumor Growth Inhibition |

| A427 | Lung Carcinoma | 20 mg/kg, p.o., every other day | 90% |

| MDA-MB-231 | Triple-Negative Breast Cancer | 20 mg/kg, p.o., every other day | 70% |

| MDA-MB-231 | Triple-Negative Breast Cancer | 50 mg/kg, p.o., daily for 21 days | 68% |

In the A427 and MDA-MB-231 xenograft models, treatment was initiated when tumors reached a volume of 150 mm³ and 200 mm³, respectively.[1] In another study with MDA-MB-231 xenografts, daily oral administration of 50 mg/kg this compound for 21 days resulted in a 68% reduction in tumor volume.[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effect of this compound on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubation: Incubate the plate for the desired period (e.g., 3 or 5 days) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (no-cell control) and calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound.

Immunofluorescence Staining for Chromosome Missegregation

This protocol allows for the visualization of chromosome segregation defects induced by this compound.

-

Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with this compound at a concentration known to induce mitotic arrest or missegregation (e.g., 100 nM) for an appropriate duration (e.g., 24 hours).

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against α-tubulin (to visualize the mitotic spindle) and a centromere marker (e.g., anti-centromere antibody, ACA) diluted in the blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse for α-tubulin and Alexa Fluor 594 anti-human for ACA) for 1 hour at room temperature in the dark.

-

DNA Staining and Mounting: Wash the cells three times with PBST. Stain the DNA with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Acquire images of mitotic cells and score for chromosome segregation errors such as lagging chromosomes, anaphase bridges, and micronuclei.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle progression.

-

Cell Treatment and Harvesting: Culture cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Fixation: Wash the cells with cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Interpretation: Gate the cell populations based on their DNA content to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase followed by an increase in the sub-G1 population (indicative of apoptosis) is expected with this compound treatment.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound action on the Spindle Assembly Checkpoint.

Experimental Workflow Diagram

Caption: Workflow for evaluating the effects of this compound.

Conclusion

This compound is a promising anti-cancer agent that targets the spindle assembly checkpoint by potently and selectively inhibiting TTK. Its mechanism of action, the induction of chromosome missegregation, provides a clear rationale for its development as a therapeutic for chromosomally unstable tumors. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals interested in further exploring the potential of this compound and other TTK inhibitors in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]

- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 5. What are TTK inhibitors and how do they work? [synapse.patsnap.com]

- 6. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scientificarchives.com [scientificarchives.com]

- 8. scientificarchives.com [scientificarchives.com]

- 9. crossfire-oncology.com [crossfire-oncology.com]

- 10. biorxiv.org [biorxiv.org]

- 11. This compound () for sale [vulcanchem.com]

NTRC 0066-0: A Technical Guide to its Mechanism and Induction of Aneuploidy

For Researchers, Scientists, and Drug Development Professionals

Abstract

NTRC 0066-0 is a highly potent and selective small-molecule inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). TTK is a critical regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Aneuploidy, an abnormal number of chromosomes, is a hallmark of many cancers and is associated with poor prognosis. This technical guide provides an in-depth overview of this compound, its mechanism of action in disrupting the SAC, and its consequential effects on inducing aneuploidy in cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting mitotic checkpoints in oncology.

Introduction

The integrity of the genome is paramount for normal cellular function, and mitotic cell division is a tightly regulated process to ensure that each daughter cell receives a complete and accurate set of chromosomes. The Spindle Assembly Checkpoint (SAC) acts as a surveillance mechanism, delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[1] Threonine Tyrosine Kinase (TTK) is a key upstream kinase in the SAC signaling cascade.[2] Its activity at unattached kinetochores is essential for the recruitment of other checkpoint proteins, ultimately leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C).[1]

In many cancer cells, the SAC is often compromised, leading to chromosomal instability (CIN) and aneuploidy. However, these cells can also be highly dependent on the remaining SAC function for their survival. This creates a therapeutic window for inhibitors of key SAC components like TTK. This compound is a potent and selective inhibitor of TTK, demonstrating anti-proliferative activity across a range of cancer cell lines.[3] By inhibiting TTK, this compound forces cells to exit mitosis prematurely, leading to severe chromosome missegregation and the induction of aneuploidy, which can trigger cell death.[4][5] This guide details the molecular mechanism of this compound and its effects on aneuploidy, supported by quantitative data and experimental protocols.

Mechanism of Action: Inhibition of the Spindle Assembly Checkpoint

This compound exerts its effects by directly inhibiting the kinase activity of TTK. This inhibition disrupts the SAC signaling pathway, leading to a failure to arrest the cell cycle in the presence of unattached kinetochores.

The Spindle Assembly Checkpoint (SAC) Signaling Pathway

The SAC is a complex signaling network that originates at the kinetochores, the protein structures assembled on the centromeres of chromosomes.

As depicted in Figure 1, unattached kinetochores recruit and activate TTK. Activated TTK then phosphorylates its substrate, KNL1, which in turn recruits other SAC proteins, including BUB1 and MAD1. This cascade leads to the conformational change of MAD2 from an inactive to an active state. The active form of MAD2, along with other proteins, forms the Mitotic Checkpoint Complex (MCC). The MCC then binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of cyclin B and securin, which are essential for maintaining the mitotic state and sister chromatid cohesion, respectively. This arrest provides time for the cell to correct any improper microtubule-kinetochore attachments.

Disruption of the SAC by this compound

This compound, as a potent inhibitor of TTK, directly interferes with this pathway at its apex. By blocking the kinase activity of TTK, this compound prevents the downstream phosphorylation cascade. This leads to a failure in the recruitment of essential SAC proteins to the kinetochore and, consequently, a failure to generate the MCC. In the absence of MCC-mediated inhibition, the APC/C becomes prematurely active, leading to the degradation of cyclin B and securin, and an untimely entry into anaphase, even in the presence of misaligned chromosomes. This process is often referred to as "mitotic checkpoint override."

Quantitative Effects of this compound on Cancer Cells

The inhibitory effect of this compound on TTK translates into potent anti-proliferative activity in a wide range of cancer cell lines. The sensitivity to this compound has been shown to correlate with the chromosomal instability (CIN) status of the cells, with chromosomally stable aneuploid cells being more sensitive than those with high CIN.[4][5]

Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) of this compound has been determined in numerous cancer cell lines. A summary of this data is presented in Table 1.

| Cell Line | Cancer Type | IC50 (nM) - 3 day assay | Sensitivity | Reference |

| HCT 116 | Colon Carcinoma | 37 | Sensitive | [6][7] |

| LoVo | Colorectal Adenocarcinoma | 40 | Sensitive | [6] |

| A-172 | Glioblastoma | 51 | Sensitive | [6] |

| DoTc2 4510 | Cervix Carcinoma | 117 | Resistant | [6] |

| MG-63 | Osteosarcoma | 135 | Resistant | [6] |

| OVCAR-3 | Ovary Adenocarcinoma | 872 | Resistant | [6] |

| MOLT4 | Acute Lymphoblastic Leukemia | 30 | Sensitive | [3] |

| A427 | Lung Cancer | - | Sensitive | [8] |

| LS 174T | Colorectal Adenocarcinoma | - | Sensitive | [8] |

| SW48 | Colorectal Adenocarcinoma | - | Sensitive | [8] |

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines. IC50 values were determined after a 3-day incubation period. Sensitivity is categorized based on the original study's classification.

Induction of Aneuploidy and Chromosome Missegregation

The primary mechanism through which this compound induces cell death is by causing catastrophic chromosome missegregation, leading to a high degree of aneuploidy. This is a direct consequence of overriding the SAC. Quantitative analysis of anaphase defects provides a direct measure of this effect.

| Cell Line | Condition | % Defective Anaphases | Reference |

| HCT 116 (Sensitive) | Vehicle | <20% | [7] |

| HCT 116 (Sensitive) | This compound (100 nM) | >60% | [7] |

| LoVo (Sensitive) | Vehicle | <20% | [7] |

| LoVo (Sensitive) | This compound (100 nM) | >60% | [7] |

| A-172 (Sensitive) | Vehicle | <20% | [7] |

| A-172 (Sensitive) | This compound (100 nM) | >60% | [7] |

| MG-63 (Resistant) | Vehicle | ~60% | [7] |

| MG-63 (Resistant) | This compound (100 nM) | ~63-71% | [7] |

| DoTc2 4510 (Resistant) | Vehicle | ~60% | [7] |

| DoTc2 4510 (Resistant) | This compound (100 nM) | ~63-71% | [7] |

| OVCAR-3 (Resistant) | Vehicle | ~60% | [7] |

| OVCAR-3 (Resistant) | This compound (100 nM) | ~63-71% | [7] |

Table 2: Effect of this compound on the Induction of Defective Anaphases. Sensitive cell lines show a dramatic increase in defective anaphases upon treatment, while resistant lines, which already exhibit a high baseline of CIN, show a less pronounced effect.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the effects of this compound.

Cell Proliferation Assay

This protocol is used to determine the IC50 values of this compound.

-

Cell Seeding: Plate cells in 96-well microtiter plates at a density that allows for logarithmic growth throughout the experiment.

-

Compound Addition: After allowing the cells to adhere overnight, add a serial dilution of this compound.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Add a cell viability reagent (e.g., resazurin, CellTiter-Glo®) and incubate as per the manufacturer's instructions.

-

Data Acquisition: Measure the fluorescence or luminescence using a plate reader.

-

Data Analysis: Plot the cell viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Time-Lapse Microscopy for Mitotic Analysis

This protocol allows for the direct visualization and quantification of mitotic events, including the duration of mitosis and the incidence of chromosome missegregation.

-

Cell Culture: Seed cells expressing a fluorescent histone marker (e.g., H2B-GFP) on glass-bottom imaging dishes.

-

Treatment: Treat the cells with this compound or a vehicle control.

-

Imaging: Place the dish on a live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

-

Image Acquisition: Acquire images at multiple positions every 5-10 minutes for 24-48 hours.

-

Analysis:

-

Mitotic Duration: Measure the time from nuclear envelope breakdown to anaphase onset for individual cells.

-

Anaphase Defects: Score anaphases for abnormalities such as lagging chromosomes, anaphase bridges, and chromosome fragmentation.

-

Patient-Derived Organoid (PDO) Culture and Treatment

This protocol outlines the general steps for assessing the efficacy of this compound in a more clinically relevant 3D culture model.

-

Organoid Establishment: Establish PDOs from patient tumor tissue according to established protocols.[9]

-

Organoid Plating: Plate established organoids in a basement membrane matrix (e.g., Matrigel®).

-

Treatment: Add this compound to the culture medium at various concentrations.

-

Viability Assessment: After a defined incubation period (e.g., 5-7 days), assess organoid viability using a 3D cell viability assay (e.g., CellTiter-Glo® 3D).

-

Data Analysis: Determine the IC50 values as described for 2D cell proliferation assays.

Conclusion

This compound is a powerful tool for investigating the role of the Spindle Assembly Checkpoint in cancer and represents a promising therapeutic strategy for a subset of tumors. Its ability to selectively kill cancer cells by inducing a high degree of aneuploidy highlights the dependence of certain cancers on a functional mitotic checkpoint. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and experimental protocols. The provided information is intended to facilitate further research into the therapeutic potential of TTK inhibition and to aid in the design and interpretation of experiments aimed at understanding and exploiting the vulnerabilities of aneuploid cancer cells. Further investigation into biomarkers that predict sensitivity to this compound, such as the chromosomal instability status and mutations in genes like CTNNB1, will be crucial for its clinical development.[8]

References

- 1. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. crossfire-oncology.com [crossfire-oncology.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Time-lapse microscopy [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TTK Inhibitors as a Targeted Therapy for CTNNB1 (β-catenin) Mutant Cancers | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 9. Generation of Patient-Derived Colorectal Cancer Organoids for RAS Studies | Springer Nature Experiments [experiments.springernature.com]

Investigating NTRC 0066-0 in Triple-Negative Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. A promising therapeutic target in TNBC is the Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), a key regulator of the spindle assembly checkpoint (SAC). Overexpression of TTK is common in TNBC and correlates with poor prognosis. NTRC 0066-0 is a potent and selective small molecule inhibitor of TTK that has demonstrated significant anti-tumor activity in preclinical models of TNBC. This technical guide provides an in-depth overview of the core data and methodologies associated with the investigation of this compound in TNBC, including its mechanism of action, in vitro and in vivo efficacy, and combination therapy potential.

Introduction

Triple-negative breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, accounts for 10-25% of all breast cancers.[1] Its aggressive phenotype and limited treatment options beyond conventional chemotherapy necessitate the development of novel targeted therapies.[2] The TTK protein kinase is a critical component of the SAC, ensuring proper chromosome segregation during mitosis.[3] Its elevated expression in TNBC presents a therapeutic window for targeted inhibition.

This compound is a selective TTK inhibitor with subnanomolar potency.[4] By inhibiting TTK, this compound disrupts the SAC, leading to chromosome missegregation and subsequent mitotic catastrophe and apoptosis in cancer cells.[5][4] This document summarizes the key preclinical findings for this compound in the context of TNBC.

Mechanism of Action: Targeting the Spindle Assembly Checkpoint

This compound exerts its anticancer effects by directly inhibiting the kinase activity of TTK. TTK is a central player in the SAC, a crucial cellular mechanism that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. In cancer cells with high rates of proliferation and chromosomal instability, the SAC is often highly active.

By inhibiting TTK, this compound abrogates the SAC, allowing cells to exit mitosis prematurely, even with unattached chromosomes. This leads to severe chromosomal missegregation, aneuploidy, and ultimately, cell death through mitotic catastrophe.[5][4]

Figure 1: Mechanism of Action of this compound.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with particular sensitivity observed in TNBC cell lines.

Cell Proliferation Assays

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various TNBC cell lines after continuous exposure.

| Cell Line | Subtype | IC50 (nM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~49 | [5] |

| BT-20 | Triple-Negative Breast Cancer | ~49 | [5] |

| BT-549 | Triple-Negative Breast Cancer | ~49 | [5] |

| Hs 578T | Triple-Negative Breast Cancer | ~49 | [5] |

Table 1: In Vitro Anti-proliferative Activity of this compound in TNBC Cell Lines. The average IC50 value for the four listed TNBC cell lines is 49 nmol/L.[5]

Experimental Protocol: Cell Proliferation Assay

-

Cell Culture: TNBC cells (e.g., MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: A dilution series of this compound is prepared and added to the cells.

-

Incubation: Cells are incubated with the compound for a period of 3 to 5 days.[2][6]

-

Viability Assessment: Cell viability is assessed using a standard method such as the resazurin reduction assay or CellTiter-Glo® luminescent cell viability assay.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Figure 2: Workflow for Cell Proliferation Assay.

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a human TNBC xenograft model.

MDA-MB-231 Xenograft Model

In a mouse xenograft model using the MDA-MB-231 human TNBC cell line, oral administration of this compound as a single agent resulted in significant tumor growth inhibition.

| Treatment Group | Dosage & Schedule | Tumor Growth Inhibition | Reference |

| Vehicle Control | N/A | 0% | [5] |

| This compound | 20 mg/kg, orally, every other day | 61-70% | [5] |

Table 2: In Vivo Efficacy of this compound in an MDA-MB-231 Xenograft Model.

Experimental Protocol: Xenograft Study

-

Cell Implantation: MDA-MB-231 cells are implanted orthotopically into the mammary fat pad of immunodeficient mice.[5]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).[5]

-

Treatment Initiation: Mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally at a dose of 20 mg/kg every other day.[5] The vehicle control group receives the formulation excipient.

-

Tumor Monitoring: Tumor volume is measured regularly (e.g., three times weekly) using calipers.[5]

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size.[5]

Combination Therapy with Docetaxel

Given that taxanes are a standard-of-care chemotherapy for TNBC, the combination of this compound with docetaxel has been investigated.

Synergistic Anti-Tumor Effect

In a TNBC mouse model, the simultaneous administration of this compound with docetaxel resulted in a synergistic effect, leading to extended tumor remission and a significant increase in survival compared to docetaxel alone, without an increase in toxicity.[2][7]

| Treatment Group | Median Survival (days) | Outcome | Reference |

| Docetaxel + Vehicle | 51 | - | [6] |

| Docetaxel + this compound (co-administered) | 108 | Doubled survival, extended tumor remission | [6] |

| Docetaxel followed by this compound | 55 | No significant benefit over docetaxel alone | [6] |

Table 3: Efficacy of this compound and Docetaxel Combination Therapy.

Experimental Protocol: Combination Therapy Study

-

Tumor Model: A genetically engineered mouse model of TNBC or a xenograft model is used.[7]

-

Treatment Groups:

-

Drug Administration: Compounds are administered according to the specified doses and schedules.

-

Monitoring: Tumor growth and survival are monitored over time.

Figure 3: Logic of Combination Therapy.

Conclusion

This compound is a promising, potent, and selective TTK inhibitor with significant preclinical activity in triple-negative breast cancer models. Its ability to induce mitotic catastrophe in rapidly dividing cancer cells, both as a monotherapy and in synergistic combination with standard-of-care chemotherapy, highlights its potential as a novel targeted therapy for this aggressive disease. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with TNBC.

References

- 1. biorxiv.org [biorxiv.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TTK TTK protein kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. crossfire-oncology.com [crossfire-oncology.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

NTRC 0066-0: A Technical Guide for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

NTRC 0066-0 is a potent and highly selective, orally bioavailable small molecule inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1). TTK is a crucial component of the spindle assembly checkpoint (SAC), a key cellular mechanism that ensures proper chromosome segregation during mitosis. In many cancer cells, particularly those with a high degree of chromosomal instability, the SAC is often over-reliant on TTK for survival. By inhibiting TTK, this compound disrupts this checkpoint, leading to severe chromosome missegregation and subsequent cell death, making it a promising therapeutic agent in oncology. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, in vivo efficacy, mechanism of action, and detailed experimental protocols.

Quantitative Data

Biochemical and Cellular Activity

This compound demonstrates sub-nanomolar potency against the TTK enzyme and potent anti-proliferative activity across a diverse range of human cancer cell lines.

| Parameter | Value | Reference |

| TTK Enzyme IC50 | 0.9 nM | [1][2] |

| Cellular IC50 Range (5-day incubation) | 11 - 290 nM | [1][2] |

Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines (3-day assay). [3][4]

| Cell Line | Cancer Type | IC50 (nM) |

| HCT 116 | Colon Carcinoma | 37 |

| LoVo | Colorectal Adenocarcinoma | 40 |

| A-172 | Glioblastoma | 51 |

| DoTc2 4520 | Cervix Carcinoma | 117 |

| MG-63 | Osteosarcoma | 135 |

| OVCAR-3 | Ovary Adenocarcinoma | 872 |

Kinase Selectivity

This compound exhibits a high degree of selectivity for TTK over other kinases, including those involved in mitosis.

| Kinase | IC50 (nM) | Selectivity vs. TTK | Reference |

| TTK | 0.6 | - | [5] |

| Aurora A | 125 | ~208-fold | [5] |

| Aurora C | 162 | ~270-fold | [5] |

| PLK1 | 155 | ~258-fold | [5] |

In a panel of 276 kinases, this compound only inhibited TTK by more than 90% when tested at 100 nM.[6]

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity as a single agent in mouse xenograft models.

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 20 mg/kg, oral, every other day | 70% | [7] |

| A427 (CTNNB1 mutant) | Lung Carcinoma | 20 mg/kg, oral, every other day | 90% | [7] |

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the spindle assembly checkpoint kinase TTK. This leads to a failure of the mitotic checkpoint, resulting in catastrophic chromosome missegregation and ultimately, apoptosis of the cancer cells.

Caption: Mechanism of action of this compound.

Experimental Protocols

Cell Proliferation Assay

This protocol is a representative method for determining the IC50 of this compound in cancer cell lines.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then further dilute in cell culture medium.

-

Treatment: Add the diluted this compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 3 to 5 days at 37°C in a humidified atmosphere with 5% CO2.[1][5]

-

Viability Assessment: Measure cell viability using a resazurin-based assay (e.g., PrestoBlue) or a similar method according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 values by fitting the dose-response curves using non-linear regression analysis.

TTK Kinase Activity Assay

This protocol outlines a general procedure for measuring the enzymatic inhibition of TTK.

-

Reagents: Recombinant full-length TTK enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP.

-

Reaction Setup: In a 96-well plate, combine the TTK enzyme, the substrate, and varying concentrations of this compound in a kinase buffer.

-

Initiation: Start the kinase reaction by adding a final concentration of ATP (e.g., at the Km for ATP).

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo) or an antibody-based method (e.g., ELISA).

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vivo Xenograft Study

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound in a mouse model.

Caption: Workflow for an in vivo xenograft study.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound orally at the specified dose and schedule (e.g., 20 mg/kg, every other day). The control group receives the vehicle.[7]

-

Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly to assess efficacy and toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration.

-

Data Analysis: Compare the tumor growth between the treated and control groups to determine the percentage of tumor growth inhibition.

Logical Relationships and Biomarkers

Recent studies have indicated a synthetic lethal interaction between TTK inhibition and mutations in the CTNNB1 gene, which encodes for β-catenin. Cancer cell lines with activating mutations in CTNNB1 show increased sensitivity to this compound. This suggests that mutant β-catenin could serve as a potential biomarker for patient selection in future clinical trials.

Caption: Logical relationship between CTNNB1 mutation and this compound sensitivity.

Conclusion

This compound is a promising, highly selective TTK inhibitor with potent anti-cancer activity in a variety of preclinical models. Its mechanism of action, centered on the disruption of the spindle assembly checkpoint, makes it particularly effective in chromosomally unstable tumors. The data presented in this technical guide, including its quantitative activity, selectivity, and in vivo efficacy, along with detailed experimental protocols, provide a solid foundation for further research and development of this compound as a targeted cancer therapeutic. The potential use of CTNNB1 mutation as a predictive biomarker warrants further investigation to guide its clinical application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. crossfire-oncology.com [crossfire-oncology.com]

- 7. aacrjournals.org [aacrjournals.org]

The Molecular Target of NTRC 0066-0: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NTRC 0066-0 is a potent and selective, orally bioavailable small molecule inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1).[1][2][3][4] TTK is a critical dual-specificity kinase that plays a central role in the spindle assembly checkpoint (SAC), a key regulatory mechanism ensuring the fidelity of chromosome segregation during mitosis.[2] Overexpression of TTK is a common feature in a variety of human cancers, including triple-negative breast cancer (TNBC), and is often associated with a high degree of chromosome instability.[2][3] this compound exhibits a unique binding mode to TTK, resulting in a long target residence time and potent anti-proliferative activity across a broad range of cancer cell lines.[1][4][5][6] This document provides a comprehensive overview of the molecular target of this compound, including its mechanism of action, quantitative biochemical and cellular data, and a summary of key experimental methodologies.

The Molecular Target: Threonine Tyrosine Kinase (TTK/Mps1)

The primary molecular target of this compound is the Threonine Tyrosine Kinase (TTK) .[1][4][7] TTK is a key regulator of the spindle assembly checkpoint (SAC), a crucial cellular surveillance system that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[2] By phosphorylating various substrates, TTK ensures the proper segregation of chromosomes, and its inhibition leads to mitotic errors, aneuploidy, and ultimately, cell death in cancer cells that are often dependent on a functional SAC.[2][3]

Signaling Pathway

The signaling pathway involving TTK is integral to the mitotic checkpoint. The diagram below illustrates the central role of TTK in the spindle assembly checkpoint.

Caption: Role of TTK in the Spindle Assembly Checkpoint and its inhibition by this compound.

Quantitative Data

This compound has been characterized by its high potency and selectivity for TTK. The following tables summarize the key quantitative data available.

Table 1: Biochemical Potency of this compound

| Parameter | Value | Description | Reference |

| IC50 | 0.9 nM | Half-maximal inhibitory concentration in a TTK enzyme assay. | [1][4] |

Table 2: Anti-proliferative Activity of this compound

| Cell Lines | IC50 Range | Incubation Time | Description | Reference |

| Diverse Cancer Cell Lines | 11 - 290 nM | 5 days | Half-maximal inhibitory concentration for cell proliferation. | [1][4] |

| Glioblastoma (GBM) Cell Lines | 20 - 40 nM | Continuous | Half-maximal inhibitory concentration for cell proliferation. | [8] |

Table 3: In Vivo Efficacy of this compound

| Model | Dosing | Outcome | Reference |

| MDA-MB-231 Xenograft (TNBC) | 20 mg/kg (oral) | Single-agent tumor growth inhibition. | [3][5] |

| TNBC Mouse Model | Combination w/ Docetaxel | Increased survival and extended tumor remission. | [2][3] |

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary to the developing institutions. However, based on published literature, the general methodologies for key experiments are outlined below.

TTK Enzymatic Assay

The inhibitory activity of this compound on TTK was likely determined using a biochemical kinase assay.

Caption: A generalized workflow for determining the IC50 of this compound in a TTK enzymatic assay.

Methodology:

-

Reagents: Recombinant human TTK protein, a suitable peptide substrate, and adenosine triphosphate (ATP).

-

Procedure: The assay is typically performed in a multi-well plate format. The TTK enzyme, substrate, and varying concentrations of this compound are incubated together. The kinase reaction is initiated by the addition of ATP.

-

Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radioactivity-based assays (32P-ATP) or luminescence-based assays that measure the amount of ATP remaining.

-

Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

Cell Proliferation Assays

The anti-proliferative effects of this compound on cancer cell lines were assessed to determine its cellular potency.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., MDA-MB-231 for TNBC, various GBM cell lines) are seeded in multi-well plates and allowed to adhere overnight.

-

Treatment: The cells are then treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for an extended period, typically 5 days, to allow for multiple cell divisions.[1][4]

-

Viability Assessment: Cell viability is measured using a variety of standard assays, such as those based on the metabolic reduction of a substrate (e.g., MTS or AlamarBlue) or by quantifying cellular ATP levels (e.g., CellTiter-Glo).

-

Data Analysis: The results are normalized to untreated control cells, and the IC50 values are calculated from the resulting dose-response curves.

In Vivo Xenograft Models

The anti-tumor efficacy of this compound was evaluated in mouse models.

Caption: A generalized workflow for assessing the in vivo efficacy of this compound.

Methodology:

-

Animal Model: Immunocompromised mice are typically used to prevent rejection of human tumor cells.

-

Tumor Implantation: Human cancer cells, such as the triple-negative breast cancer cell line MDA-MB-231, are injected subcutaneously into the mice.[3]

-

Treatment: Once tumors reach a specified size, the mice are randomized into treatment and control groups. This compound is administered orally.[3][5]

-

Monitoring: Tumor volume and the general health of the mice (including body weight) are monitored regularly throughout the study.

-

Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. In combination studies, survival may also be a key endpoint.[2][3]

Mechanism of Action

This compound exerts its anti-cancer effects through a distinct mechanism of action.

-

Long Target Residence Time: X-ray crystallography has revealed that this compound has a unique binding mode to the TTK kinase domain.[5][6] This results in slow dissociation kinetics and a long target residence time, which is believed to contribute significantly to its potent cellular activity.[5][6][9]

-

Induction of an Inactive Kinase Conformation: The binding of this compound induces a significant conformational change in the glycine-rich loop of TTK, forcing the kinase into an inactive state.[5][6]

-

Chromosome Missegregation: By inhibiting TTK, this compound disrupts the spindle assembly checkpoint. This leads to premature anaphase entry, resulting in severe chromosome missegregation and, ultimately, mitotic catastrophe and apoptosis in cancer cells.[3]

Conclusion

This compound is a highly potent and selective inhibitor of TTK (Mps1), a key regulator of the spindle assembly checkpoint. Its efficacy is underpinned by a long target residence time and the induction of an inactive kinase conformation. The potent in vitro anti-proliferative activity and in vivo anti-tumor effects, particularly in models of triple-negative breast cancer, highlight the therapeutic potential of targeting TTK with this compound. Further research and clinical development will be crucial to fully elucidate its role in cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scientificarchives.com [scientificarchives.com]

- 3. Inhibition of the spindle assembly checkpoint kinase TTK enhances the efficacy of docetaxel in a triple-negative breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. crossfire-oncology.com [crossfire-oncology.com]

- 7. NTRC-0066-0 | CellMinerCDB | NCI Genomics and Pharmacology Facility [discover.nci.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Kinase Inhibitor Discovery - Discovery On Target - ..I-PROD-1-CIIProd_153 [discoveryontarget.com]

The Precision Strike on Mitosis: A Technical Guide to NTRC 0066-0's Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract